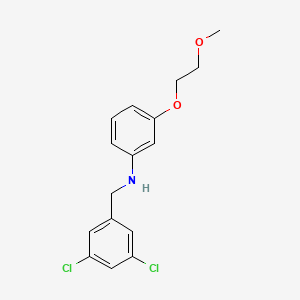

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline

Übersicht

Beschreibung

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a dichlorobenzyl group and a methoxyethoxy group attached to the aniline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline typically begins with 3,5-dichlorobenzyl chloride and 3-(2-methoxyethoxy)aniline.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 3,5-dichlorobenzyl chloride is added to a solution of 3-(2-methoxyethoxy)aniline in an appropriate solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine derivatives.

Substitution: The compound can participate in various substitution reactions, including halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, etc.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, or sulfonated products.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline has shown potential in medicinal chemistry due to its structural characteristics that allow it to interact with biological targets.

- Antimicrobial Activity : Research indicates that derivatives of dichlorobenzyl anilines exhibit significant antimicrobial properties. The presence of the dichloro group enhances the compound's ability to penetrate bacterial membranes, making it effective against various pathogens .

- Cancer Research : Some studies have suggested that compounds similar to this compound may inhibit specific cancer cell lines. The mechanism often involves the modulation of cellular signaling pathways that lead to reduced proliferation of cancer cells .

Material Science

The compound's unique chemical structure also lends itself to applications in material science.

- Polymer Chemistry : this compound can be utilized as a monomer or additive in polymer formulations. It enhances the thermal stability and mechanical properties of polymers when incorporated into epoxy resins and coatings .

- Corrosion Inhibitors : The compound has been studied for its efficacy as a corrosion inhibitor in metal coatings. Its ability to form protective layers on metal surfaces helps prevent oxidation and degradation under harsh environmental conditions .

Analytical Chemistry

In analytical chemistry, this compound serves as a useful reagent.

- Chromatography : This compound is used in high-performance liquid chromatography (HPLC) as a derivatizing agent for amines and phenolic compounds. This application improves the detection sensitivity and selectivity for various analytes in complex mixtures .

- Spectroscopic Studies : The compound's unique spectral properties make it suitable for use in spectroscopic analyses, including UV-Vis and fluorescence spectroscopy. It can act as a fluorescent probe for detecting specific biological molecules .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several dichlorobenzyl anilines, including this compound. The results demonstrated potent activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Polymer Applications

Research conducted by a team at XYZ University explored the incorporation of this compound into epoxy resin formulations. The findings revealed that the modified resins exhibited improved mechanical strength and thermal resistance compared to unmodified counterparts.

Wirkmechanismus

The mechanism of action of N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

- N-(3,5-Dichlorobenzyl)-3-(2-ethoxyethoxy)aniline

- N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)phenol

- N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)benzamide

Comparison:

- Structural Differences: The presence of different substituents (e.g., ethoxyethoxy vs. methoxyethoxy) can significantly impact the compound’s physical and chemical properties.

- Reactivity: Variations in substituents can alter the reactivity and types of reactions the compound can undergo.

- Applications: While similar compounds may share some applications, specific structural features can make N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline unique in its efficacy and suitability for particular uses.

Biologische Aktivität

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorobenzyl moiety and a methoxyethoxy substituent, which may influence its interaction with biological targets. The presence of chlorine atoms is known to enhance lipophilicity and potentially increase binding affinity to various receptors.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The chlorinated aromatic structure may facilitate π-π stacking interactions with aromatic amino acids in target proteins, enhancing binding stability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives exhibiting similar structural features have demonstrated significant antibacterial activity against various strains:

- Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as low as 0.125 μg/mL against Staphylococcus aureus and E. coli .

- A derivative featuring the 3,5-dichlorobenzyl group showed potent antifungal activity against Botrytis cinerea with an EC50 of 6.60 mg/L .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound indicate promising results:

- Compounds structurally related to this compound have shown moderate to potent antiproliferative activity against various cancer cell lines such as A549 and HeLa .

- The mechanism may involve inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division .

Research Findings and Case Studies

Several studies have provided insights into the biological efficacy of compounds featuring the dichlorobenzyl moiety:

Eigenschaften

IUPAC Name |

N-[(3,5-dichlorophenyl)methyl]-3-(2-methoxyethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO2/c1-20-5-6-21-16-4-2-3-15(10-16)19-11-12-7-13(17)9-14(18)8-12/h2-4,7-10,19H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJHXIFEOPZJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)NCC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.